2-((4-fluorophenyl)thio)-N-methylethan-1-amine hydrochloride
Overview
Description
2-((4-fluorophenyl)thio)-N-methylethan-1-amine hydrochloride is a chemical compound that features a fluorophenyl group attached to a thioether linkage, which is further connected to an N-methylethan-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-fluorophenyl)thio)-N-methylethan-1-amine hydrochloride typically involves the following steps:
Formation of the Thioether Linkage: The reaction between 4-fluorothiophenol and an appropriate alkylating agent, such as 2-chloro-N-methylethan-1-amine, under basic conditions (e.g., using sodium hydride or potassium carbonate) to form the thioether linkage.
Hydrochloride Salt Formation: The resulting free base is then treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((4-fluorophenyl)thio)-N-methylethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be alkylated or acylated using appropriate reagents.
Reduction: The compound can undergo reduction reactions, particularly at the fluorophenyl group, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Alkyl halides, acyl chlorides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Substitution: N-alkylated or N-acylated derivatives.
Reduction: Reduced fluorophenyl derivatives.
Scientific Research Applications
2-((4-fluorophenyl)thio)-N-methylethan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, especially those containing thioether linkages.
Biological Studies: It can be used in studies investigating the biological activity of thioether-containing compounds.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-((4-fluorophenyl)thio)-N-methylethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity to certain targets, while the thioether linkage can influence the compound’s overall stability and reactivity. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Thiourea Derivatives: Compounds containing the thiourea moiety, which also exhibit diverse biological activities.
Indole Derivatives: Compounds with an indole nucleus, known for their wide range of pharmacological properties.
Pyrazole Derivatives: Nitrogen-containing heterocycles with significant biological and chemical applications.
Uniqueness
2-((4-fluorophenyl)thio)-N-methylethan-1-amine hydrochloride is unique due to its specific combination of a fluorophenyl group and a thioether linkage, which imparts distinct chemical and biological properties. This combination can enhance the compound’s stability, reactivity, and binding affinity to molecular targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-methylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNS.ClH/c1-11-6-7-12-9-4-2-8(10)3-5-9;/h2-5,11H,6-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBKKUROMSHOOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCSC1=CC=C(C=C1)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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